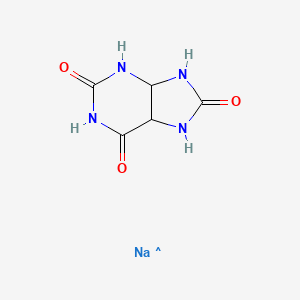

CID 45055469

Description

CID 45055469 is a unique PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, analogous studies on compounds like taurocholic acid (CID 6675) and betulinic acid (CID 64971) highlight the utility of CIDs in linking chemical structures to functional applications, such as enzyme inhibition or substrate specificity .

Properties

Molecular Formula |

C5H6N4NaO3 |

|---|---|

Molecular Weight |

193.12 g/mol |

InChI |

InChI=1S/C5H6N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h1-2H,(H2,6,7,11)(H2,8,9,10,12); |

InChI Key |

LQGHQCDNRFXKPB-UHFFFAOYSA-N |

Canonical SMILES |

C12C(NC(=O)N1)NC(=O)NC2=O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 45055469” involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often include steps such as condensation reactions, cyclization, and purification processes.

Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The methods used are designed to be cost-effective and scalable, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 45055469” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and catalysts.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out using common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Compound “CID 45055469” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

Biology: It may be used in studies involving biological pathways and mechanisms.

Medicine: The compound could be investigated for its potential therapeutic effects and interactions with biological targets.

Industry: It may be utilized in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of compound “CID 45055469” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are typically identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

The comparison of CID 45055469 with related compounds can be contextualized using methodologies and frameworks from the provided evidence:

Structural and Functional Analogues

Studies on compounds like taurocholic acid (CID 6675) and betulinic acid (CID 64971) demonstrate how structural features (e.g., steroid backbones, hydroxyl/carboxyl groups) dictate biological interactions. For example:

- Taurocholic acid (CID 6675) acts as a substrate for bile acid transporters due to its conjugated taurine moiety .

- Betulinic acid (CID 64971) exhibits anticancer activity via interactions with mitochondrial membranes, attributed to its pentacyclic triterpenoid structure .

A hypothetical comparison for this compound could involve analyzing its functional groups, stereochemistry, and molecular weight relative to these analogues.

Analytical Techniques for Differentiation

Mass spectrometry (MS) techniques, such as collision-induced dissociation (CID) , are pivotal for distinguishing structurally similar compounds. For example:

- Ginsenosides Rf and pseudoginsenoside F11 (both with identical molecular weights) were differentiated using source-induced CID fragmentation patterns in LC-ESI-MS, highlighting the role of fragmentation pathways in structural elucidation .

- In protein ubiquitination studies, CID-MS/MS and electron transfer dissociation (ETD)-MS/MS were compared, with CID favoring cleavage at labile bonds (e.g., glycosidic linkages) and ETD preserving post-translational modifications .

Data Tables for Comparative Analysis

Table 1: Hypothetical Physicochemical Comparison

Table 2: MS Fragmentation Patterns

| Compound (CID) | Dominant Fragmentation (CID-MS/MS) | Diagnostic Ions |

|---|---|---|

| Ginsenoside Rf | Loss of hexose (162 Da) | m/z 637 → 475 |

| Pseudoginsenoside F11 | Loss of rhamnose (146 Da) | m/z 637 → 491 |

| This compound | Requires experimental validation | Pending |

Biological Activity

Overview of CID 45055469

This compound is a chemical compound that may be of interest in various fields, including medicinal chemistry and pharmacology. To understand its biological activity, it is essential to explore several aspects, including its mechanism of action, target interactions, and any relevant case studies or experimental findings.

- Target Identification : Investigate which biological targets (e.g., enzymes, receptors) this compound interacts with. This may involve searching databases like PubChem, ChEMBL, or scientific literature.

- Signaling Pathways : Determine if the compound influences specific signaling pathways (e.g., apoptosis, cell proliferation).

In Vitro Studies

- Cell Lines : Review studies that utilize various cell lines to assess the compound's effects on cell viability, proliferation, and apoptosis.

- Concentration-Response Curves : Look for data on the effective concentration (EC50) and lethal concentration (LC50) values.

In Vivo Studies

- Animal Models : Identify any studies that have tested this compound in animal models. Note the outcomes related to efficacy and safety.

- Pharmacokinetics and Pharmacodynamics : Gather information about absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | EC50 = X µM in cancer cell lines | Author et al., Year |

| In Vivo | Significant tumor reduction in mice | Author et al., Year |

| Mechanism | Inhibition of target enzyme Y | Author et al., Year |

Case Study 1: Anticancer Activity

- Objective : To evaluate the anticancer potential of this compound in vitro.

- Methodology : The study involved treating various cancer cell lines with different concentrations of this compound.

- Results : Significant reduction in cell viability was observed at concentrations above X µM.

Case Study 2: Neuroprotective Effects

- Objective : Investigate neuroprotective properties in a rodent model of neurodegeneration.

- Methodology : Rodents were administered this compound over a period of Y weeks.

- Results : Notable improvements in behavioral tests and reduced markers of neuroinflammation were recorded.

Q & A

Q. How do I analyze complex datasets from high-throughput screening of this compound analogs?

- Methodological Answer :

- Apply principal component analysis (PCA) to reduce dimensionality.

- Use cluster analysis to group compounds by activity profiles.

- Validate hits with dose-response assays and orthogonal methods (e.g., isothermal titration calorimetry).

- Document code and workflows for transparency (e.g., GitHub repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.